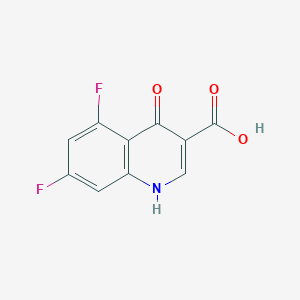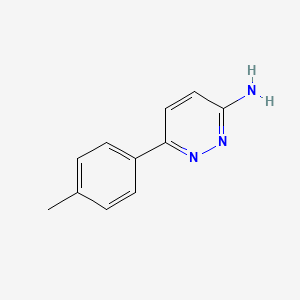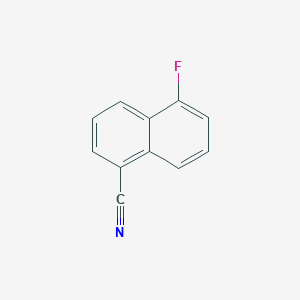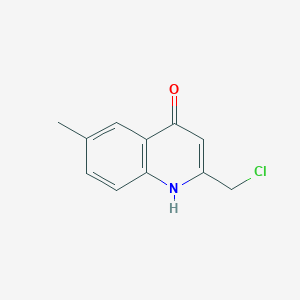
2-(Chlormethyl)-6-methyl-4(1H)-chinolinon
Übersicht
Beschreibung
“2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” is a quinolinone derivative. Quinolinones are a class of organic compounds that contain a quinoline (a heterocyclic aromatic organic compound) and a ketone functional group .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” would consist of a quinoline ring with a ketone functional group at the 4-position, a methyl group at the 6-position, and a chloromethyl group at the 2-position .Chemical Reactions Analysis
Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic ring and the carbonyl group . The chloromethyl group can also participate in reactions, acting as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” would depend on its specific structure. Quinolinones are generally crystalline solids with high melting points due to their aromaticity and the presence of the carbonyl group .Wissenschaftliche Forschungsanwendungen
Antifungale Aktivität
Derivate von 2-(Chlormethyl)-6-methyl-4(1H)-chinolinon wurden synthetisiert und auf ihr Potenzial als Antimykotika bewertet. Diese Verbindungen haben eine signifikante Aktivität gegen Pilzstämme wie Candida albicans gezeigt, die eine häufige Ursache für Pilzinfektionen beim Menschen ist . Die Derivate zeigen eine Bandbreite an Aktivitäten, und einige wurden als potent identifiziert, wobei die minimalen Hemmkonzentrationen (MHK) eine starke Wirksamkeit bei niedrigen Dosen aufzeigen.
Antibakterielle Eigenschaften
Ähnlich wie bei ihren antifungalen Anwendungen, versprechen diese Derivate auch bei der Bekämpfung von bakteriellen Infektionen vielversprechend. Die Chlormethylgruppe in der Struktur der Verbindung kann modifiziert werden, um ihre Interaktion mit bakteriellen Zellwänden zu verbessern, was möglicherweise zu neuen Klassen von Antibiotika führt, die gegen resistente Stämme wirksam sind .
Pharmazeutische Zwischenprodukte
Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre Struktur ermöglicht weitere chemische Modifikationen, was sie zu einem vielseitigen Baustein bei der Entwicklung von Medikamenten mit unterschiedlichen therapeutischen Wirkungen macht .
Organische Synthese
Im Bereich der organischen Chemie wird this compound als Reagenz und Katalysator bei der Synthese komplexer organischer Moleküle verwendet. Seine Reaktivität mit verschiedenen organischen Substraten macht es zu einem wertvollen Werkzeug für die Konstruktion neuartiger organischer Verbindungen .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-10-9(4-7)11(14)5-8(6-12)13-10/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVBJWGWJUUPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589825 | |
| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946755-45-9 | |
| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(4-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1626946.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626947.png)
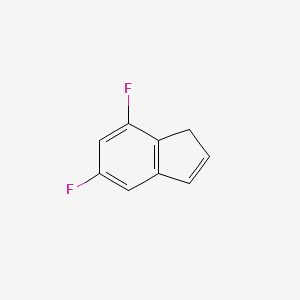
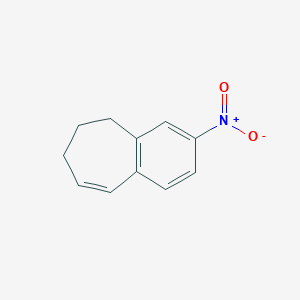
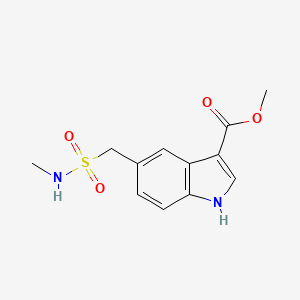
![5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1626954.png)


